![molecular formula C12H12ClNO2 B2741266 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 156232-36-9](/img/structure/B2741266.png)
5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
“5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one” is a spiro-fused indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides . A four-step process with a 2–3 min residence time, and no aqueous work-up, creates spiro [indoline-succinimides], spiro [indole-pyrrolo-succinimides] and spiro [indole-pyrido-succinimides] with high overall yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spiro-fused indoles include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that enables the fast synthesis of new spiro-fused indoles .Scientific Research Applications
- Mutant EGFR/BRAF pathways play a crucial role in several malignancies. Researchers have synthesized a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives as potent inhibitors of these pathways . These compounds demonstrated significant antiproliferative activity against cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. Notably, compound 3e (R = m-piperidin-1-yl) showed an IC50 value of 68 nM for EGFR inhibition, outperforming erlotinib. Additionally, these compounds exhibited higher anti-BRAF V600E activity than erlotinib, although they were less potent than vemurafenib.
- Researchers have used compound 1 as a lead compound to design and synthesize novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles. These efforts aim to discover new anti-cancer agents with improved efficacy .
- The synthesis of indole derivatives is essential due to their prevalence in various bioactive molecules. Researchers have explored the Fischer indole synthesis to obtain tricyclic indoles, which can serve as building blocks for further drug development .
Antiproliferative Activity Against EGFR/BRAF Pathways
Design of Novel Anti-Tumor Agents
Indole Derivatives as Building Blocks
Future Directions
The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of sustainable organic processes . Due to the broad scope of biological activities associated with N-fused indoles, numerous methodologies have been reported for their synthesis . This suggests that there is ongoing interest in the development of new and efficient methodologies for accessing new spiroindolines and spiroindoles .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties .
Biochemical Pathways
Indole derivatives are known to affect multiple pathways, leading to their wide range of biological activities .
Result of Action
A series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives, which this compound could be a part of, demonstrated potent antiproliferative activities against four human cancer cell lines .
properties
IUPAC Name |
5-chlorospiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVIYEFIPRLRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one |
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